7-(6-Chloropyridin-3-yl)-1-methyl-1,7-diazaspiro[4.4]nonane
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Overview
Description
7-(6-Chloropyridin-3-yl)-1-methyl-1,7-diazaspiro[4.4]nonane is a chemical compound known for its unique spirocyclic structure. This compound features a spiro[4.4]nonane core, which is a bicyclic system where two rings share a single atom. The presence of a chloropyridinyl group and a diazaspiro moiety makes it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(6-Chloropyridin-3-yl)-1-methyl-1,7-diazaspiro[4.4]nonane typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 6-chloropyridine-3-carbaldehyde with a suitable diamine in the presence of a cyclizing agent. The reaction conditions often require a solvent such as ethanol or methanol and a catalyst like p-toluenesulfonic acid to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications .
Chemical Reactions Analysis
Types of Reactions
7-(6-Chloropyridin-3-yl)-1-methyl-1,7-diazaspiro[4.4]nonane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.
Substitution: The chloropyridinyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding N-oxides.
Reduction: Formation of reduced spirocyclic amines.
Substitution: Formation of substituted pyridinyl derivatives.
Scientific Research Applications
7-(6-Chloropyridin-3-yl)-1-methyl-1,7-diazaspiro[4.4]nonane has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological targets, including enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, such as anticonvulsant and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 7-(6-Chloropyridin-3-yl)-1-methyl-1,7-diazaspiro[4.4]nonane involves its interaction with specific molecular targets. For instance, it may bind to neuronal acetylcholine receptors, modulating their activity and influencing neurotransmission. The pathways involved include the inhibition or activation of receptor-mediated signaling cascades .
Comparison with Similar Compounds
Similar Compounds
- 3-[(6-Chloropyridin-3-yl)methyl]-1,3-diazaspiro[4.4]nonane-2,4-dione
- 7-(6-Chloropyridin-3-yl)-1,7-diazaspiro[4.4]nonane
Uniqueness
7-(6-Chloropyridin-3-yl)-1-methyl-1,7-diazaspiro[4.4]nonane is unique due to its specific substitution pattern and spirocyclic structure, which confer distinct chemical and biological properties.
Properties
CAS No. |
646056-34-0 |
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Molecular Formula |
C13H18ClN3 |
Molecular Weight |
251.75 g/mol |
IUPAC Name |
7-(6-chloropyridin-3-yl)-1-methyl-1,7-diazaspiro[4.4]nonane |
InChI |
InChI=1S/C13H18ClN3/c1-16-7-2-5-13(16)6-8-17(10-13)11-3-4-12(14)15-9-11/h3-4,9H,2,5-8,10H2,1H3 |
InChI Key |
GUVBLWPNFRBHPM-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCCC12CCN(C2)C3=CN=C(C=C3)Cl |
Origin of Product |
United States |
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